6-(3-碘苯基)-6-氧代己腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

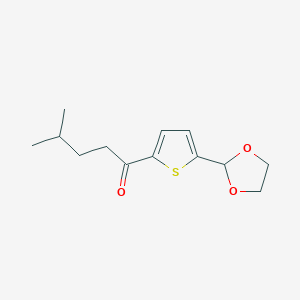

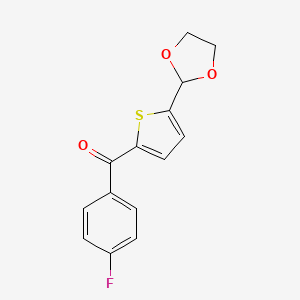

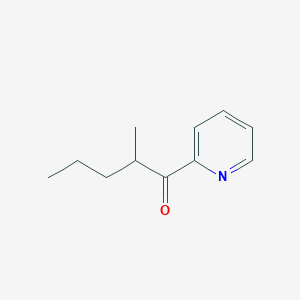

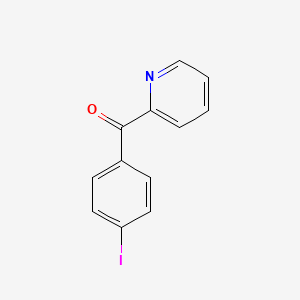

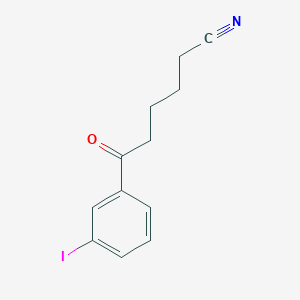

“6-(3-Iodophenyl)-6-oxohexanenitrile” is a complex organic compound. It contains an iodophenyl group, a nitrile group, and a ketone group. The iodophenyl group consists of a phenyl ring (a six-membered carbon ring) with an iodine atom attached. The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen. The ketone group (C=O) consists of a carbon double-bonded to an oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or their derivatives. Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of "6-(3-Iodophenyl)-6-oxohexanenitrile" .Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be expected to feature the characteristic groups mentioned in the description. The iodophenyl group would contribute to the aromaticity of the molecule, while the nitrile and ketone groups would introduce polar characteristics .Chemical Reactions Analysis

The chemical reactions involving “6-(3-Iodophenyl)-6-oxohexanenitrile” would likely depend on the reactivity of its functional groups. The iodophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrile and ketone groups could participate in various addition and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be influenced by its molecular structure. The presence of the iodophenyl, nitrile, and ketone groups would be expected to confer certain properties, such as polarity and potential for hydrogen bonding .科学研究应用

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They are screened for antimicrobial activity .

Additionally, ligands of the Gi protein-coupled adenosine A3 receptor (A3R) are receiving increasing interest as therapeutic tools for the treatment of a number of pathological conditions of the central and peripheral nervous systems (CNS and PNS, respectively) . Their safe pharmacological profiles emerging from clinical trials on different pathologies (e.g., rheumatoid arthritis, psoriasis, and fatty liver diseases) confer a realistic translational potential to these compounds .

-

Industrial Organic Synthesis : “6-(3-Iodophenyl)-6-oxohexanenitrile” could potentially be used in industrial organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. It also involves the study and application of different techniques and methods to carry out reactions efficiently, cleanly, and safely .

-

Coupling Reactions : Compounds similar to “6-(3-Iodophenyl)-6-oxohexanenitrile”, such as 3-Iodophenol, participate in a variety of coupling reactions . In these reactions, the iodide substituent is displaced. Well-cited examples include thiolate and amine nucleophiles . These reactions are often used in the synthesis of complex organic molecules .

-

Industrial Organic Synthesis : “6-(3-Iodophenyl)-6-oxohexanenitrile” could potentially be used in industrial organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. It also involves the study and application of different techniques and methods to carry out reactions efficiently, cleanly, and safely .

-

Coupling Reactions : Compounds similar to “6-(3-Iodophenyl)-6-oxohexanenitrile”, such as 3-Iodophenol, participate in a variety of coupling reactions . In these reactions, the iodide substituent is displaced. Well-cited examples include thiolate and amine nucleophiles . These reactions are often used in the synthesis of complex organic molecules .

安全和危害

未来方向

The future directions for research involving “6-(3-Iodophenyl)-6-oxohexanenitrile” could be numerous, given the versatility of its functional groups. For instance, it could be explored for potential applications in medicinal chemistry, given the known biological activity of iodophenyl-containing compounds .

属性

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECOPSDWOKBWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642250 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Iodophenyl)-6-oxohexanenitrile | |

CAS RN |

898767-95-8 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。